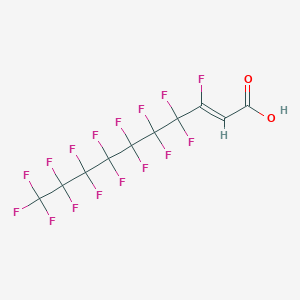
2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro-: is a fluorotelomer that is dec-2-enoic acid substituted by fluoro groups at positions 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 9, 9, 10, 10, and 10 respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro- typically involves the telomerization of tetrafluoroethylene with an appropriate unsaturated carboxylic acid precursor. The reaction conditions often include the use of radical initiators and specific catalysts to control the addition of fluoro groups at the desired positions .
Industrial Production Methods: : Industrial production of 2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro- involves large-scale telomerization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in polar solvents.
Major Products
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of partially fluorinated alcohols.
Substitution: Formation of various substituted fluorotelomers.
Scientific Research Applications
Chemistry
Environmental Fate and Degradation: Studies on the degradation of fluorotelomer carboxylic acids in environmental samples show rapid degradation, suggesting these compounds are reactive and labile.
Toxicity Studies: Comparative toxicity studies with perfluorinated acids have shown that fluorotelomer carboxylic acids can be more toxic to aquatic organisms.
Biology and Medicine
Metabolism and Biotransformation: Research on the metabolic pathways of fluorotelomer alcohols provides insights into the formation of these compounds and their potential accumulation in living organisms.
Protein Binding and Potential Toxicity: Studies on the covalent binding of fluorotelomer unsaturated carboxylic acids to proteins in biological systems offer insights into potential toxicity mechanisms.
Industry
Soil Biodegradation Studies: The biotransformation of fluorotelomer-based compounds in soil microcosms is essential for understanding the environmental degradation processes of these substances.
Mechanism of Action
The mechanism of action of 2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro- involves its interaction with various molecular targets and pathways. The compound can act as a persistent organic pollutant, resisting environmental degradation and bioaccumulating in animal tissues . It can also disrupt protein functions by covalently binding to proteins in biological systems, potentially leading to toxicity.
Comparison with Similar Compounds
Similar Compounds
62 Fluorotelomer unsaturated carboxylic acid: A fluorotelomer that is oct-2-enoic acid substituted by fluoro groups at positions 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, and 8 respectively.
73 Fluorotelomer carboxylic acid: Another fluorotelomer with a different chain length and substitution pattern.
Uniqueness
2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro-: is unique due to its specific substitution pattern and chain length, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H2F16O2 |
|---|---|
Molecular Weight |
458.1 g/mol |
IUPAC Name |
(Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid |
InChI |
InChI=1S/C10H2F16O2/c11-2(1-3(27)28)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28)/b2-1- |
InChI Key |
WHZXTVOEGZRRJM-UPHRSURJSA-N |
SMILES |
C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
Isomeric SMILES |
C(=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\C(=O)O |
Canonical SMILES |
C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)
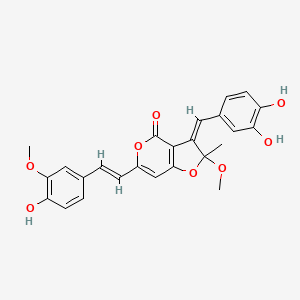


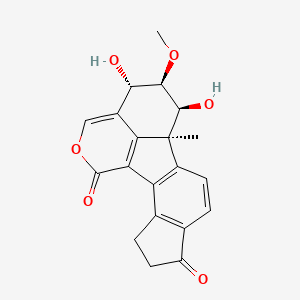
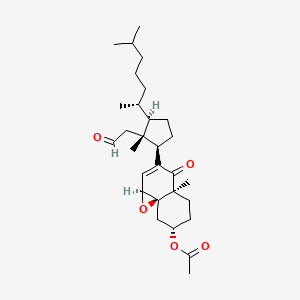
![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)
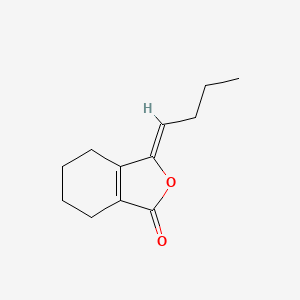

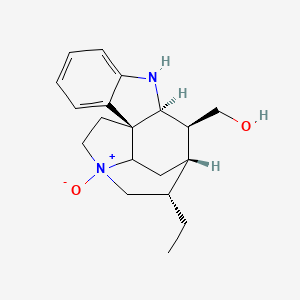
![Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester](/img/structure/B1250447.png)


